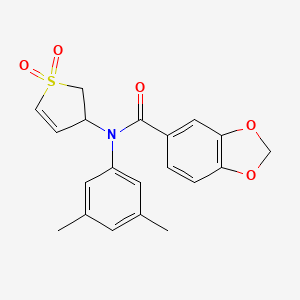
5-Amino-1-(4-chlorophenyl)-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Amino-1-(4-chlorophenyl)-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one” is a complex organic compound that features a combination of aromatic and heterocyclic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “5-Amino-1-(4-chlorophenyl)-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodiazole Ring: Starting with a precursor such as o-phenylenediamine, the benzodiazole ring can be formed through cyclization reactions.
Substitution Reactions: Introducing the 4-chlorophenyl group through electrophilic aromatic substitution.
Formation of the Pyrrolone Ring: This step involves the cyclization of an appropriate precursor to form the pyrrolone ring.
Amination: The final step involves introducing the amino group at the 5-position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the aromatic rings.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or receptor ligands.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or dyes, due to its aromatic and heterocyclic nature.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would be specific to the target and the nature of the interaction (e.g., inhibition, activation).
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-1-(4-chlorophenyl)-4-(1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one: Similar structure but without the methyl group.
5-Amino-1-(4-chlorophenyl)-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-2-one: Similar structure but with a different position of the double bond in the pyrrolone ring.
Uniqueness
The presence of the 6-methyl group and the specific arrangement of the benzodiazole and pyrrolone rings make “5-Amino-1-(4-chlorophenyl)-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one” unique
Propriétés
Formule moléculaire |
C18H15ClN4O |
|---|---|
Poids moléculaire |
338.8 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-5-imino-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C18H15ClN4O/c1-10-2-7-13-14(8-10)22-18(21-13)16-15(24)9-23(17(16)20)12-5-3-11(19)4-6-12/h2-8,20,24H,9H2,1H3,(H,21,22) |
Clé InChI |
WHJQSWCZLFXWKP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(N2)C3=C(CN(C3=N)C4=CC=C(C=C4)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-butyl-4-(3-ethoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14994402.png)
![ethyl 4-[[2-(11-acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)acetyl]amino]benzoate](/img/structure/B14994404.png)

![ethyl 6-[(3-chlorophenyl)methyl]-4-(4-fluorophenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate](/img/structure/B14994421.png)
![Ethyl 4-{[(3-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B14994422.png)
![N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B14994429.png)
![5-chloro-2-(ethylsulfanyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B14994431.png)
![N-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B14994443.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-3-propoxybenzamide](/img/structure/B14994452.png)
![1-[4-(4-methylphenoxy)butyl]-1H-benzimidazole](/img/structure/B14994453.png)
![4-(4-ethylphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14994456.png)
![N-{3-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide](/img/structure/B14994463.png)
